What is the chemical structure of 2,6-Dichloro-4-acetamidobenzoic acid
What is the chemical structure of 2,6-Dichloro-4-acetamidobenzoic acid
An In-Depth Technical Guide to 2,6-Dichloro-4-acetamidobenzoic acid
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloro-4-acetamidobenzoic acid, a halogenated aromatic compound with significant potential as a scaffold and synthetic intermediate in medicinal chemistry and drug discovery. We will explore its chemical structure, physicochemical properties, and a plausible, detailed synthetic pathway. Furthermore, this guide delves into the analytical techniques for its characterization and discusses the strategic value of its structural motifs in the design of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage complex building blocks for advanced molecular design.
Introduction: A Strategic Building Block
2,6-Dichloro-4-acetamidobenzoic acid (CAS No: 773100-78-0) is a substituted benzoic acid derivative characterized by a unique arrangement of functional groups that impart valuable properties for synthetic and medicinal chemistry.[1] As a "building block," it provides a rigid scaffold upon which more complex molecular architectures can be constructed.[2] The strategic importance of this molecule lies in the combination of its three key features:
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The Dichlorinated Ring: The chlorine atoms at the 2 and 6 positions provide significant steric hindrance around the carboxylic acid. This can be exploited to enforce specific conformations, enhance metabolic stability by blocking sites of oxidation, and modulate the pKa of the carboxyl group. Halogenated intermediates are pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4]
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The 4-Acetamido Group: This group is a classic hydrogen bond donor and acceptor, capable of forming crucial interactions with biological targets such as enzymes and receptors. The acetyl moiety provides a degree of lipophilicity and can be a key pharmacophoric element.
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The Carboxylic Acid: This functional group serves as a versatile synthetic handle for amide bond formation, esterification, or reduction. It also provides a strong polar, ionizable center that can be used to improve solubility or form salt bridges with basic residues in a protein's active site.
This guide will provide the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in a research and development setting.
Physicochemical Properties and Structure
A clear understanding of the molecule's fundamental properties is the first step toward its effective utilization.
Chemical Structure
The IUPAC name for the compound is 4-(acetylamino)-2,6-dichlorobenzoic acid . The structure, with standard IUPAC numbering, is shown below:
(Note: An illustrative image of the chemical structure would be placed here in a final document.)
Molecular Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial.
| Property | Value | Reference |
| CAS Number | 773100-78-0 | [1][5] |
| Molecular Formula | C₉H₇Cl₂NO₃ | [5] |
| Molecular Weight | 248.06 g/mol | [1][5] |
| InChI | 1S/C9H7Cl2NO3/c1-4(13)12-5-2-6(10)8(9(14)15)7(11)3-5/h2-3H,1H3,(H,12,13)(H,14,15) | |
| InChIKey | YSYRUDQQBNITPK-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The following properties have been predicted through computational models and provide a useful baseline for experimental design.
| Property | Predicted Value | Reference |
| Boiling Point | 450.5 ± 45.0 °C | [5] |
| Density | 1.560 ± 0.06 g/cm³ | [5] |
| pKa | 1.78 ± 0.25 | [5] |
Synthesis and Mechanistic Rationale
While not commercially available from all suppliers, a robust synthesis of 2,6-Dichloro-4-acetamidobenzoic acid can be devised from readily available starting materials. The proposed pathway involves the protection of an amine followed by a directed chlorination.
Proposed Synthetic Pathway Workflow
The synthesis begins with the acetylation of 4-aminobenzoic acid to protect the amine and is followed by the dichlorination of the resulting 4-acetamidobenzoic acid.
Caption: Proposed two-step synthesis of 2,6-Dichloro-4-acetamidobenzoic acid.
Detailed Experimental Protocol
Step 1: Acetylation of 4-Aminobenzoic Acid (PABA)
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Rationale: The initial acetylation serves a dual purpose. Firstly, it protects the amino group from reacting with the chlorinating agent in the subsequent step. Secondly, the resulting acetamido group is a moderately activating ortho-, para- director, which will influence the position of the incoming chlorine atoms. The procedure is adapted from standard methods for the acetylation of anilines.[6]
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Protocol:
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Suspend 4-aminobenzoic acid (1.0 eq) in water in a round-bottom flask equipped with a magnetic stirrer.
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Add a stoichiometric amount of sodium carbonate (1.0 eq) to deprotonate the carboxylic acid and aid in dissolution.
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Cool the mixture to 0-5 °C in an ice bath.
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Add acetic anhydride (1.1 eq) dropwise while stirring vigorously, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
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Acidify the reaction mixture slowly with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.
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Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield 4-acetamidobenzoic acid. Purity can be checked by melting point (lit. m.p. 259-262 °C).[7]
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Step 2: Dichlorination of 4-Acetamidobenzoic Acid
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Rationale: The key challenge in this step is achieving the desired 2,6-dichlorination. The acetamido group directs ortho (to positions 3 and 5), while the deactivating carboxyl group directs meta (also to positions 3 and 5). Therefore, direct chlorination at positions 2 and 6 is electronically disfavored. However, using a potent chlorinating agent like sulfuryl chloride (SO₂Cl₂) under appropriate conditions can overcome this barrier, particularly in a non-polar solvent which may favor chlorination at the more sterically accessible, albeit electronically less favorable, positions.[8]
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Protocol:
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Dissolve 4-acetamidobenzoic acid (1.0 eq) in a suitable inert solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a three-necked flask equipped with a reflux condenser and a dropping funnel.
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Slowly add sulfuryl chloride (2.2-2.5 eq) to the solution at room temperature. The reaction is exothermic and may evolve HCl and SO₂ gas, requiring a well-ventilated fume hood and a gas trap.
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After the addition, heat the mixture to reflux (40-60 °C depending on the solvent) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
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Cool the reaction to room temperature and carefully quench by pouring it over ice water.
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The crude product will precipitate. Filter the solid, wash with water, and then with a small amount of cold ethanol to remove impurities.
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Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the final product, 2,6-Dichloro-4-acetamidobenzoic acid.
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Analytical Characterization
Structural verification is paramount. The following spectroscopic signatures are predicted for the target compound based on its functional groups and data from analogous structures.[9][10]
| Technique | Predicted Data | Rationale |
| ¹H NMR | δ ~10.5 (s, 1H, -COOH), δ ~9.8 (s, 1H, -NH), δ ~7.8 (s, 2H, Ar-H), δ ~2.2 (s, 3H, -CH₃) | The two aromatic protons at C3 and C5 are chemically equivalent and will appear as a singlet. The acidic and amide protons are also singlets and may be broad. The acetyl methyl group will be a sharp singlet. |
| ¹³C NMR | δ ~170 (C=O, acid), δ ~169 (C=O, amide), δ ~140-120 (Ar-C), δ ~24 (-CH₃) | Expect six distinct aromatic carbon signals, with the carbons bearing chlorine atoms shifted downfield. The carbonyl and methyl signals will be in their characteristic regions. |
| IR (cm⁻¹) | 3300-2500 (broad, O-H), ~3250 (N-H), ~1710 (C=O, acid), ~1680 (C=O, amide), ~850 (C-Cl) | The spectrum will be dominated by the broad carboxylic acid O-H stretch and the two distinct carbonyl stretches. The N-H stretch and C-Cl vibrations provide further confirmation. |
Applications in Drug Discovery and Development
The true value of 2,6-Dichloro-4-acetamidobenzoic acid is as a versatile scaffold for building drug candidates. Prodrug strategies and targeted delivery are common in modern drug development to overcome challenges like poor solubility or pharmacokinetics.[11] The structural features of this molecule are well-suited for such advanced applications.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors bind to the ATP pocket of their target enzyme. The dichlorinated ring can fit into hydrophobic pockets, while the acetamido group can form critical hydrogen bonds with the "hinge region" of the kinase. The carboxylic acid can be functionalized to extend into solvent-exposed regions to improve solubility or add further points of interaction.
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Modulation of Physicochemical Properties: The two chlorine atoms provide steric bulk that can be used to control the molecule's conformation and prevent unwanted metabolism. This is a common strategy to improve the half-life and oral bioavailability of drug candidates.
Below is a conceptual diagram illustrating how a hypothetical inhibitor derived from this scaffold might interact with a target protein.
Caption: Conceptual binding mode of a drug derived from the scaffold.
Conclusion
2,6-Dichloro-4-acetamidobenzoic acid represents a highly functionalized and strategically valuable building block for chemical and pharmaceutical research. Its synthesis, while requiring careful control of reaction conditions, is achievable from common starting materials. The unique combination of a sterically hindered dichlorinated ring, a hydrogen-bonding acetamido group, and a versatile carboxylic acid handle makes it an attractive scaffold for the design of targeted therapeutics. This guide provides the essential technical information for researchers to synthesize, identify, and strategically implement this compound in their discovery programs.
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